
1-(Bromomethyl)-2-methoxybenzene
Overview
Description
1-(Bromomethyl)-2-methoxybenzene, also known as o-Anisylmethyl bromide, is an organic compound with the molecular formula C8H9BrO. It is a derivative of benzene, where a bromomethyl group and a methoxy group are attached to the benzene ring. This compound is of significant interest in organic synthesis due to its reactivity and utility as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2-methoxytoluene (o-anisole) using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to the formation of substituted products.
Oxidation: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form 2-methoxytoluene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
- Substituted benzyl derivatives
- Aldehydes or acids from oxidation
- 2-Methoxytoluene from reduction
Scientific Research Applications
Scientific Research Applications
1-(Bromomethyl)-2-methoxybenzene serves multiple roles in scientific research, particularly in the synthesis of bioactive compounds:
Synthesis of PPAR Agonists
One of the most notable applications is its use as a precursor for the synthesis of PPAR (Peroxisome Proliferator-Activated Receptor) agonists. These compounds are crucial for regulating lipid metabolism and glucose homeostasis, making them potential therapeutic agents for metabolic disorders such as diabetes and non-alcoholic fatty liver disease (NAFLD) .
Medicinal Chemistry
The compound is utilized in the development of various pharmaceuticals. Its ability to undergo nucleophilic substitution reactions allows for the formation of diverse substituted products that can be biologically active .
Research indicates that this compound exhibits potential biological activities:
Case Studies and Research Findings
Several studies have explored the applications of this compound in depth:
- PPAR Agonist Development: Research has demonstrated that derivatives synthesized from this compound can activate PPARs effectively, thus providing insights into their therapeutic potential for metabolic diseases .
- Mechanistic Investigations: Studies have focused on understanding the reactivity mechanisms involving this compound with nucleophiles and electrophiles, which are crucial for developing new pharmaceuticals targeting metabolic diseases .
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-methoxybenzene primarily involves its reactivity as an electrophile. The bromomethyl group can undergo nucleophilic attack, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The methoxy group can influence the reactivity and orientation of the compound in electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
1-(Chloromethyl)-2-methoxybenzene: Similar structure but with a chloromethyl group instead of bromomethyl.
1-(Bromomethyl)-4-methoxybenzene: The methoxy group is in the para position relative to the bromomethyl group.
2-Bromo-1-methoxybenzene: The bromine atom is directly attached to the benzene ring without the methylene bridge.
Uniqueness: 1-(Bromomethyl)-2-methoxybenzene is unique due to the presence of both bromomethyl and methoxy groups, which confer distinct reactivity patterns and synthetic utility. The ortho positioning of these groups can lead to specific steric and electronic effects, influencing the outcome of chemical reactions.
Biological Activity
1-(Bromomethyl)-2-methoxybenzene, also known as o-bromobenzyl methyl ether, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the chemical formula C8H9BrO. Its structure features a bromomethyl group attached to a methoxy-substituted benzene ring, which is significant for its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of synthesizing PPAR (Peroxisome Proliferator-Activated Receptor) agonists. These agonists are crucial in regulating lipid metabolism and glucose homeostasis, making them potential therapeutic agents for metabolic disorders such as diabetes and obesity.
- PPAR Agonism : The compound acts as a precursor in the synthesis of PPAR agonists. PPARs are nuclear receptor proteins that regulate gene expression involved in fatty acid storage and glucose metabolism. Activation of PPARs can lead to improved insulin sensitivity and reduced inflammation.
- Antimicrobial Properties : Some studies suggest that derivatives of this compound may exhibit antimicrobial activity against various pathogens, although specific data on this compound's efficacy is limited.
- Cytotoxicity : Preliminary investigations into the cytotoxic effects of this compound have shown moderate activity against certain cancer cell lines, indicating potential for further exploration in cancer therapeutics .
Table 1: Summary of Biological Activities
Synthesis and Structure-Activity Relationship (SAR)
Research has focused on the synthesis of this compound derivatives to enhance biological activity. For example, modifications at the methoxy or bromomethyl positions have been explored to optimize binding affinity to PPARs or improve cytotoxicity against tumor cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(Bromomethyl)-2-methoxybenzene?
Answer: this compound is typically synthesized via bromination of 2-methoxybenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). The reaction is performed under reflux in solvents like dichloromethane or toluene. Purification involves distillation or recrystallization to achieve >95% purity .
Key Parameters | Details |
---|---|
Brominating Agents | HBr (48% aq.) or PBr₃ |
Solvent | Dichloromethane, toluene |
Reaction Time | 4–8 hours (reflux) |
Yield | 60–85% (dependent on purity of starting material) |
Q. What are the primary applications of this compound in academic research?
Answer: This compound is utilized as:
- Medicinal Chemistry Intermediate : For synthesizing anti-inflammatory and anticancer agents via Suzuki-Miyaura coupling .
- Materials Science Building Block : In polymers and liquid crystals due to its electron-donating methoxy group .
- Organic Synthesis Substrate : For studying nucleophilic substitution mechanisms .
Functional Groups | Reactivity | Applications |
---|---|---|
Bromomethyl | Electrophilic | Cross-coupling reactions |
Methoxy | Electron-donating | Tuning electronic properties in materials |
Q. How is this compound characterized analytically?
Answer: Common techniques include:
- Reverse-Phase HPLC : Using columns like Newcrom R1 (C18 stationary phase) with UV detection at 254 nm .
- NMR Spectroscopy : ¹H-NMR (δ 3.8 ppm for methoxy, δ 4.5 ppm for bromomethyl) and ¹³C-NMR for structural confirmation .
- Mass Spectrometry : Molecular ion peak at m/z 215 (M⁺) .
Advanced Research Questions
Q. How do solvent polarity and reaction conditions influence the reactivity of this compound in nucleophilic substitutions?
Answer: Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SN2 reactions, enhancing substitution rates. In contrast, non-polar solvents favor elimination pathways. For example:
- SN2 in DMF : 90% yield of 2-methoxybenzylamine at 60°C .
- Competing Elimination : Observed in toluene at >100°C, forming styrene derivatives .
Solvent | Dielectric Constant | Dominant Pathway | Yield (%) |
---|---|---|---|
DMF | 36.7 | SN2 | 85–90 |
Toluene | 2.4 | Elimination | 40–50 |
Q. What mechanistic insights explain the regioselectivity of cross-coupling reactions involving this compound?
Answer: The methoxy group directs electrophilic substitution para to itself, while the bromomethyl group acts as a leaving site. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the bromine atom undergoes oxidative addition to Pd(0), followed by transmetallation with boronic acids. Computational studies suggest steric hindrance from the methoxy group lowers activation energy at the bromomethyl site .
Q. How does this compound compare structurally and reactively to halogenated analogs?
Answer: Comparative analysis with analogs:
Compound | Substituents | Key Differences | Reactivity |
---|---|---|---|
1-(Bromomethyl)-2-fluoro-4-methoxybenzene | Fluoro, methoxy | Enhanced electrophilicity due to -F | Faster SN2 rates |
1-(Chloromethyl)-2-methoxybenzene | Chloro, methoxy | Lower leaving-group ability | Requires harsher conditions |
1-(Bromomethyl)-2-nitrobenzene | Nitro, methoxy | Electron-withdrawing -NO₂ reduces methoxy’s directing effect | Competing substitution sites |
Q. What are the safety and handling protocols for this compound in laboratory settings?
Answer:
- Toxicity : EPA DSSTox classifies it as Category 3 (irritant; LD₅₀ = 320 mg/kg in rats) .
- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid exposure to moisture (hydrolyzes to release HBr).
- Storage : Under nitrogen at 2–8°C in amber glass .
Q. What methodologies are used to study its interactions with biological targets (e.g., enzymes)?
Answer:
- Docking Simulations : Predict binding to cysteine residues via bromomethyl group .
- Kinetic Assays : Measure inhibition constants (e.g., Kᵢ = 12 µM for COX-2) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG = -8.2 kcal/mol) .
Properties
IUPAC Name |
1-(bromomethyl)-2-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUNFWSVXRPCDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200311 | |
Record name | 1-(Bromomethyl)-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50200311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52289-93-7 | |
Record name | 1-(Bromomethyl)-2-methoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052289937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Bromomethyl)-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50200311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Bromomethyl)-2-methoxybenzene, tech | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.